Butoctamide semisuccinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Butoctamide hemisuccinate can be synthesized through the reaction of diketene with 2-ethylhexylamine to form N-(2-ethylhexyl)acetoacetamide. This intermediate is then reduced using hydrogen over Raney-Nickel in methanol to yield the target compound .
Industrial Production Methods
The industrial production of butoctamide hemisuccinate follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for pharmaceutical applications. The process involves stringent quality control measures to ensure the final product meets regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Butoctamide hemisuccinate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield more reduced forms of the compound, while oxidation reactions yield more oxidized forms.
Scientific Research Applications
Butoctamide hemisuccinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of amide and ester chemistry.
Medicine: It is used as a hypnotic agent to treat insomnia and other sleep-related disorders.
Industry: It is used in the formulation of various pharmaceutical products.
Mechanism of Action
Butoctamide hemisuccinate exerts its effects by stimulating the release of serotonin from rat peritoneal mast cells . This increase in serotonin levels helps to regulate sleep patterns and promote restful sleep. The molecular targets and pathways involved include serotonin receptors and the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Hexobutyramide: Another hypnotic agent with similar properties.
Benzodiazepines: A class of compounds used to treat anxiety and sleep disorders.
Barbiturates: Older hypnotic agents with a higher risk of dependence and side effects.
Uniqueness
Butoctamide hemisuccinate is unique in its ability to increase REM sleep without causing significant side effects or dependence . This makes it a valuable alternative to other hypnotic agents, particularly for long-term use.
Properties
IUPAC Name |
4-[4-(2-ethylhexylamino)-4-oxobutan-2-yl]oxy-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO5/c1-4-6-7-13(5-2)11-17-14(18)10-12(3)22-16(21)9-8-15(19)20/h12-13H,4-11H2,1-3H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQONVBIGUJWUFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)CC(C)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32266-82-3 (calcium salt[2:1]) | |
Record name | Butoctamide semisuccinate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4057716 | |
Record name | Butoctamide semisuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32838-28-1 | |
Record name | 1-[3-[(2-Ethylhexyl)amino]-1-methyl-3-oxopropyl] butanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32838-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butoctamide semisuccinate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butoctamide semisuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTOCTAMIDE SEMISUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F58251NT6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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